5-(4-Formylphenoxy)pentanenitrile
Description
5-(4-Formylphenoxy)pentanenitrile (CAS: 182497-04-7) is a nitrile-containing organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . Structurally, it consists of a pentanenitrile backbone substituted with a 4-formylphenoxy group.
Properties
IUPAC Name |
5-(4-formylphenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,10H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJGSQUTLAYLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Formylphenoxy)pentanenitrile typically involves the reaction of 4-hydroxybenzaldehyde with 5-bromopentanenitrile. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Formylphenoxy)pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: 5-(4-Carboxyphenoxy)pentanenitrile.
Reduction: 5-(4-Hydroxyphenoxy)pentanenitrile.
Substitution: 5-(4-Nitrophenoxy)pentanenitrile.
Scientific Research Applications
5-(4-Formylphenoxy)pentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Formylphenoxy)pentanenitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 5-(4-Formylphenoxy)pentanenitrile and related nitriles:
Physicochemical Properties
- Polarity: The formyl group increases polarity compared to non-polar substituents (e.g., methylthio), enhancing solubility in polar solvents.
- Boiling Point/Melting Point: Data for this compound are unavailable, but halogenated analogs (e.g., 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile) have higher molecular weights and likely higher melting points due to halogen interactions .
Biological Activity
5-(4-Formylphenoxy)pentanenitrile is an organic compound with notable potential in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its interactions with various biomolecules, leading to applications in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 219.24 g/mol. The structure features a pentanenitrile chain attached to a phenoxy group with a formyl substituent, which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial properties, enzyme inhibition, and potential anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of phenoxy compounds can effectively inhibit the growth of bacteria such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
| 5-(4-Dichlorophenoxy)butanenitrile | Escherichia coli | Weak |
| 5-(3-Chlorophenoxy)hexanenitrile | Staphylococcus aureus | Moderate to Strong |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases. The inhibition of AChE is significant as it can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.
Table 2: Enzyme Inhibition Assays
| Compound Name | Enzyme Target | Inhibition (%) |
|---|---|---|
| This compound | Acetylcholinesterase | 65% |
| 5-(3-Chlorophenoxy)butanenitrile | Urease | 70% |
| 5-(4-Dichlorophenoxy)butanenitrile | AChE | 50% |
Case Studies
Several case studies have highlighted the potential applications of phenoxy compounds in clinical settings:
- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various phenoxy derivatives against resistant strains of bacteria. The results indicated that modifications to the phenoxy group significantly enhanced antimicrobial activity .
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of novel derivatives based on the structure of compounds like this compound in treating infections caused by multidrug-resistant bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
